molecular formula C26H29N3O B12911122 Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- CAS No. 36063-65-7

Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-

Cat. No.: B12911122
CAS No.: 36063-65-7
M. Wt: 399.5 g/mol
InChI Key: PHWXMNNLZXOINJ-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the 4-methylphenyl group and the cycloheptaquinoline moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives, including this compound, can undergo various chemical reactions such as:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medically, compounds like this one are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)- involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-
  • Piperazine, 1-(4-methylphenyl)-4-((7,8,9,10-tetrahydro-6H-cyclohepta(b)quinolin-11-yl)carbonyl)-

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of the piperazine core with the cycloheptaquinoline moiety may result in unique interactions with biological targets.

Properties

CAS No.

36063-65-7

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

IUPAC Name

[4-(4-methylphenyl)piperazin-1-yl]-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)methanone

InChI

InChI=1S/C26H29N3O/c1-19-11-13-20(14-12-19)28-15-17-29(18-16-28)26(30)25-21-7-3-2-4-9-23(21)27-24-10-6-5-8-22(24)25/h5-6,8,10-14H,2-4,7,9,15-18H2,1H3

InChI Key

PHWXMNNLZXOINJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4CCCCCC4=NC5=CC=CC=C53

Origin of Product

United States

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